molecular formula C10H15NO2 B14855199 2-Amino-3-(tert-butoxy)phenol

2-Amino-3-(tert-butoxy)phenol

Cat. No.: B14855199
M. Wt: 181.23 g/mol
InChI Key: KCOQFHMGJGZECG-UHFFFAOYSA-N
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Description

2-Amino-3-(tert-butoxy)phenol is an organic compound that features both an amino group and a tert-butoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butoxy)phenol typically involves the protection of the hydroxyl group of 2-amino-3-hydroxyphenol using tert-butyl groups. One common method is the reaction of 2-amino-3-hydroxyphenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like BiCl3 or Zn(OAc)2 . The reaction is usually carried out in an organic solvent such as acetone or dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(tert-butoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) in the presence of a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-Amino-3-(tert-butoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(tert-butoxy)phenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Amino-3-hydroxyphenol: Lacks the tert-butoxy group, making it less sterically hindered and more reactive.

    2-Amino-4-(tert-butoxy)phenol: Similar structure but with the tert-butoxy group at a different position, leading to different reactivity and properties.

    2-Amino-3-(tert-butyl)phenol: Similar but with a tert-butyl group instead of tert-butoxy, affecting its solubility and reactivity.

Uniqueness: 2-Amino-3-(tert-butoxy)phenol is unique due to the presence of both an amino group and a tert-butoxy group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,11H2,1-3H3

InChI Key

KCOQFHMGJGZECG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1N)O

Origin of Product

United States

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